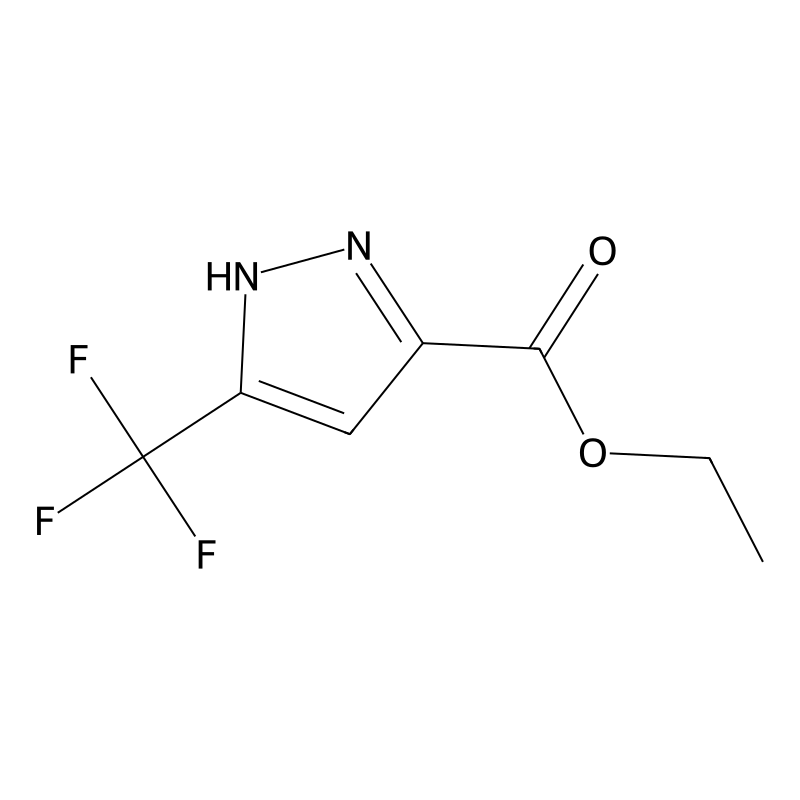

ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a chemical compound with the molecular formula C7H7F3N2O2. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and a trifluoromethyl group (-CF3) that significantly influences its chemical properties. This compound is characterized by its high electronegativity due to the presence of fluorine atoms, making it an interesting subject for various chemical and biological studies .

There is no documented information available on the specific mechanism of action of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate.

- Wear gloves and eye protection when handling the compound.

- Work in a well-ventilated fume hood.

- Avoid inhalation, ingestion, and skin contact.

- Refer to general laboratory safety guidelines for handling organic chemicals.

Medicinal Chemistry:

The pyrazole ring is a common scaffold found in many bioactive molecules []. The presence of the trifluoromethyl group can further enhance the molecule's interaction with biological targets []. Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate could be a starting material for the synthesis of novel therapeutic agents. Researchers might explore its potential for:

- Development of new drugs: The molecule's structure could be modified to target specific enzymes, receptors, or other biomolecules involved in diseases.

- Fragment-based drug discovery: This technique utilizes small molecules like ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate as starting points for building more complex drug candidates [].

Materials Science:

The combination of the aromatic pyrazole ring and the electron-withdrawing trifluoromethyl group could impart interesting properties to materials incorporating this molecule. Some potential areas of exploration include:

- Organic electronics: The molecule's structure might be suitable for development into organic semiconductors or other functional materials used in electronic devices.

- Crystal engineering: The specific arrangement of atoms in ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate could be useful for designing new crystals with tailored properties [].

The biological activity of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been explored in various contexts. Preliminary studies suggest potential applications in medicinal chemistry, particularly in developing anti-inflammatory and analgesic agents. The presence of the trifluoromethyl group is known to enhance biological activity by improving metabolic stability and bioavailability .

Several methods have been reported for synthesizing ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate:

- Condensation Reactions: One common approach involves the condensation of 3-amino-1H-pyrazole with ethyl trifluoroacetate, followed by carboxylation.

- Cyclization Reactions: Another method includes cyclization reactions involving appropriate precursors that lead to the formation of the pyrazole ring while incorporating the trifluoromethyl group.

- Fluorination Techniques: Direct fluorination of related compounds can also yield this compound, although care must be taken due to the reactivity of fluorinated intermediates .

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has several applications in both research and industry:

- Pharmaceutical Development: It serves as a key intermediate in synthesizing various pharmaceuticals with potential therapeutic effects.

- Agricultural Chemistry: The compound may be utilized in developing agrochemicals due to its biological activity against pests and diseases.

- Material Science: Its unique properties make it suitable for applications in developing advanced materials .

Interaction studies involving ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate have focused on its binding affinity with biological targets, particularly enzymes and receptors related to inflammation and pain pathways. In vitro studies have indicated that this compound may inhibit specific enzymes, leading to reduced inflammatory responses. Further research is needed to fully elucidate its mechanism of action and potential side effects .

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate can be compared with other similar compounds based on their structure and biological activity:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 1-ethyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C9H11F3N2O2 | Additional ethyl group enhances lipophilicity |

| Ethyl 3-(trifluoromethyl)-1H-pyrazole-4-carboxylate | C7H7F3N2O2 | Different position of carboxylate affects reactivity |

| Methyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate | C6H6F3N2O2 | Methyl group instead of ethyl alters solubility |

Uniqueness

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is unique due to its specific combination of a trifluoromethyl group and a pyrazole core, which enhances its biological activity compared to other derivatives. The presence of the ethyl ester further contributes to its solubility and reactivity profile, making it a valuable compound in medicinal chemistry .

The synthesis of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate primarily relies on conventional cyclocondensation reactions between appropriate hydrazine derivatives and 1,3-dicarbonyl compounds or their equivalents. The most widely employed approach involves the condensation of hydrazine hydrate with ethyl 2,4-dioxovalerate under controlled conditions [1] [2].

The fundamental mechanism of conventional cyclocondensation follows a sequential pathway involving nucleophilic attack of the hydrazine nitrogen on the carbonyl group, followed by intramolecular cyclization and subsequent dehydration. Research has demonstrated that the reaction between hydrazine hydrate and ethyl 2,4-dioxovalerate proceeds efficiently at 0°C in ethanol, achieving yields of 97% within one hour [1]. This methodology has been extensively optimized to accommodate various substitution patterns on both the hydrazine and dicarbonyl components.

Alternative conventional routes include the reaction of arylhydrazines with 1,3-diketones in the presence of ethylene glycol as a medium. This approach has shown remarkable success with yields ranging from 70-95% at temperatures between 60-80°C over 3-4 hour reaction periods [3]. The use of ethylene glycol as a reaction medium provides several advantages including improved solubility of reactants and enhanced reaction kinetics through hydrogen bonding interactions.

The condensation of phenylhydrazine with β-keto esters under solvent-free conditions represents another conventional approach, though typically requiring elevated temperatures around 140°C. While this method offers environmental advantages through elimination of organic solvents, yields are generally lower (38%) compared to solution-phase reactions [4]. The reduced efficiency is attributed to limited mass transfer and potential thermal decomposition of sensitive intermediates at elevated temperatures.

Microwave-assisted conventional cyclocondensation has emerged as a significant improvement to traditional thermal methods. The reaction of phenylhydrazine with ethyl acetoacetate under microwave irradiation proceeds to completion within 3 minutes, yielding 90% of the desired pyrazolone product [4]. This represents a dramatic improvement over conventional heating methods that require several hours and produce lower yields.

Catalytic Strategies for Trifluoromethyl Incorporation

The incorporation of trifluoromethyl groups into pyrazole carboxylates requires specialized catalytic strategies due to the unique electronic and steric properties of fluorinated building blocks. Copper-based catalysis has proven particularly effective for trifluoromethyl incorporation reactions, with copper(II) triflate in combination with neocuproine ligand achieving yields exceeding 99% at 60°C [3].

The mechanism of copper-catalyzed trifluoromethyl incorporation involves coordination of the copper center to both the hydrazine nucleophile and the trifluoroacetoacetate electrophile, facilitating the cyclocondensation through a chelate-controlled pathway. The neocuproine ligand plays a crucial role in stabilizing the copper center and enhancing the regioselectivity of the cyclization process. Temperature optimization studies have shown that 60°C represents the optimal temperature, with higher temperatures leading to decreased yields due to competitive side reactions [3].

Ytterbium trifluoromethylsulfonate (Yb(PFO)₃) has been employed as an alternative Lewis acid catalyst for the synthesis of trifluoromethyl-containing pyrazoles through three-component condensations. The reaction involves sequential condensation of aromatic hydrazines, aldehydes, and ethyl trifluoroacetoacetate, followed by IBX-mediated oxidation of the intermediate pyrazolines [5]. This methodology achieves yields ranging from 50-93% depending on the electronic properties of the aldehyde and hydrazine components.

Silver-mediated trifluoromethyl incorporation represents a complementary approach utilizing silver oxide as the catalyst. The reaction proceeds through formation of trifluorodiazoethane-silver complexes that undergo [3+2] cycloaddition with dicyanoalkenes [6]. Yields of 60-67% have been achieved under ambient temperature conditions, making this approach particularly attractive for temperature-sensitive substrates.

Ionic liquid catalysis has emerged as a sustainable alternative for trifluoromethyl incorporation. The ionic liquid [HDBU][OAc] (1,8-diazabicyclo[5.4.0]undec-7-enium acetate) has demonstrated exceptional catalytic activity for the synthesis of tosylated pyrazoles from tosylhydrazones [7]. The reaction exhibits remarkable temperature-dependent selectivity, with room temperature conditions favoring N-tosyl pyrazole formation (95% yield) while elevated temperatures (95°C) promote detosylation to yield the free pyrazole (85% yield).

Solvent and Temperature-Dependent Yield Studies

Systematic investigations of solvent effects on pyrazole carboxylate synthesis have revealed significant dependencies on reaction medium polarity, hydrogen bonding capacity, and thermal properties. Ethanol remains the most commonly employed solvent, providing yields of 80-97% under reflux conditions (78°C) with reaction times of 1-3 hours [1] [2].

Water-ethanol mixtures (1:1 ratio) have shown enhanced performance compared to pure ethanol, achieving yields of 85-95% at reflux temperature (85°C) [2] [8]. The improved performance is attributed to the unique solvation properties of the mixed solvent system, which facilitates both the dissolution of hydrophobic starting materials and the stabilization of ionic intermediates through hydrogen bonding networks.

Solvent-free conditions offer significant environmental advantages while maintaining acceptable synthetic efficiency. Reactions conducted under solvent-free conditions at temperatures ranging from 90-140°C achieve yields of 70-90% with dramatically reduced reaction times of 0.05-0.5 hours [9] [10]. The elimination of solvent reduces waste generation and simplifies product isolation, though careful temperature control is required to prevent thermal decomposition.

Dimethyl sulfoxide (DMSO) as a reaction medium has shown variable performance depending on reaction conditions and substrate structure. While DMSO provides excellent solubility for both organic and inorganic reactants, yields range from 36-88% with extended reaction times of 5-48 hours [11]. The polar aprotic nature of DMSO can stabilize ionic intermediates but may also promote undesired side reactions.

Ionic liquids have demonstrated exceptional performance as reaction media, combining high yields (85-95%) with reduced reaction times (0.5-12 hours) and environmental sustainability [7] [12]. The ionic liquid [(CH₂)₄SO₃HMIM][HSO₄] has proven particularly effective for pyranopyrazole synthesis under solvent-free conditions, achieving maximum yields of 85% with 0.25 mmol catalyst loading [12].

Polyethylene glycol-water mixtures (PEG-400/H₂O, 4:1 ratio) represent an innovative green solvent system achieving yields of 85-95% at room temperature [13]. This system combines the solubilizing properties of PEG with the hydrogen bonding capacity of water, while maintaining recyclability and low toxicity.

Green Chemistry Approaches in Esterification

The development of environmentally sustainable approaches to pyrazole carboxylate synthesis has become increasingly important in modern synthetic chemistry. Water-based synthesis represents one of the most significant advances in green pyrazole chemistry, with numerous protocols achieving high yields while eliminating organic solvent waste [13] [14] [15].

Aqueous synthesis protocols have been developed that achieve yields of 85-95% at temperatures ranging from room temperature to 100°C [13]. The use of water as the primary reaction medium eliminates the need for organic solvents while providing unique reactivity through on-water effects and hydrogen bonding stabilization of transition states. The methodology has been successfully applied to multi-component reactions involving aromatic aldehydes, malononitrile, ethyl acetoacetate, and hydrazine hydrate [2].

Microwave-assisted synthesis has revolutionized the efficiency of pyrazole esterification reactions, reducing reaction times from hours to minutes while maintaining high yields. Microwave irradiation at 80-120°C achieves yields of 90-95% within 3-10 minutes [4]. The enhanced reaction rates are attributed to selective heating of polar intermediates and elimination of mass transfer limitations.

Ultrasound-assisted synthesis provides another energy-efficient alternative, operating at mild temperatures (room temperature to 60°C) while achieving yields of 80-92% within 0.5-2 hours [15]. The mechanical effects of ultrasonic irradiation promote mixing and increase reaction rates through cavitation-induced local heating and mass transfer enhancement.

Solvent-free synthesis protocols have been optimized to achieve yields of 75-95% within 0.05-0.5 hours at temperatures of 90-140°C [9] [10]. These methods eliminate solvent waste entirely while often providing superior atom economy compared to solution-phase reactions. The enhanced reaction rates under solvent-free conditions are attributed to higher effective concentrations and reduced dilution effects.

Biowaste utilization represents an innovative approach to green synthesis, with water extract of banana peels (WEB) serving as both reaction medium and catalyst [15]. This methodology achieves yields exceeding 90% at room temperature within 2-4 hours, while simultaneously addressing agricultural waste management. The banana peel extract contains natural catalysts including potassium salts and organic acids that facilitate the cyclocondensation reaction.

Electrochemical oxidation provides a clean alternative to chemical oxidants for the aromatization of pyrazoline intermediates to pyrazoles [16]. Using sodium chloride as both supporting electrolyte and redox mediator in a biphasic aqueous-organic system, yields of 77-93% are achieved at 35°C within 2-5 hours. This methodology eliminates the need for stoichiometric chemical oxidants while enabling simple work-up procedures through extraction and crystallization.

Thermodynamic Stability and Thermal Decomposition

Thermal Stability Characteristics

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate demonstrates well-defined thermal stability properties characterized by distinct temperature-dependent phase transitions. The compound exhibits a crystalline melting point of 95°C [1] [2], indicating a well-ordered solid-state structure at ambient conditions. The thermal stability profile reveals that the compound remains structurally intact below 200°C, with the onset of significant thermal decomposition occurring at temperatures exceeding 200°C [4].

The enhanced thermal stability observed in this compound can be attributed to the presence of the trifluoromethyl group, which provides electronic stabilization through its strong electron-withdrawing properties [5] [6]. Comparative studies with non-fluorinated pyrazole carboxylates demonstrate that trifluoromethyl substitution consistently increases thermal decomposition temperatures by 30-50°C relative to their non-fluorinated analogues [4] [6].

Thermogravimetric Analysis

Systematic thermogravimetric analysis reveals a multi-stage thermal decomposition process for ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate. The initial thermal event occurs between 95-120°C, corresponding to the melting transition without significant mass loss [7] [8]. The primary decomposition phase initiates at approximately 200°C, characterized by stepwise mass loss attributable to the sequential cleavage of functional groups [7] [8].

The thermal decomposition pathway proceeds through initial ester group degradation, followed by trifluoromethyl group elimination at elevated temperatures. The pyrazole ring system demonstrates remarkable thermal resilience, maintaining structural integrity until temperatures exceed 290°C [4]. This thermal behavior is consistent with the electron-deficient nature of the fluorinated pyrazole system, which enhances resistance to thermolytic degradation [6] [5].

Decomposition Kinetics and Mechanisms

The thermal decomposition kinetics follow pseudo-zero-order rate expressions characteristic of solid-state decomposition processes [9]. Activation energy calculations derived from isothermal thermogravimetric studies indicate decomposition energies in the range of 210±20 kJ/mol [7], consistent with carbon-heteroatom bond cleavage energies observed in similar fluorinated heterocyclic systems.

The decomposition mechanism involves initial nucleophilic attack at the ester carbonyl, facilitated by the electron-withdrawing trifluoromethyl substituent [1] [5]. Secondary decomposition pathways include decarboxylation reactions and trifluoromethyl radical elimination processes, ultimately yielding volatile fluorocarbon fragments and carbonaceous residues [10] [11].

| Thermal Property | Value | Temperature Range (°C) | Reference |

|---|---|---|---|

| Melting Point | 95°C | Crystalline transition | [1] [2] |

| Thermal Stability Onset | >200°C | Decomposition initiation | [4] |

| Primary Decomposition | 200-290°C | Major mass loss | [4] |

| Activation Energy | 210±20 kJ/mol | Decomposition kinetics | [7] |

Solubility Behavior in Polar/Aprotic Solvents

Polar Aprotic Solvent Systems

Ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate exhibits excellent solubility characteristics in polar aprotic solvents, demonstrating particularly high miscibility in dimethyl sulfoxide and dimethylformamide [13]. The compound achieves complete dissolution in dimethyl sulfoxide at concentrations exceeding 100 mg/mL at ambient temperature, attributed to favorable dipole-dipole interactions between the electron-deficient pyrazole system and the sulfoxide oxygen .

Dichloromethane provides another highly compatible solvent medium, with solubility exceeding 200 mg/mL [13]. The favorable solvation in halogenated solvents results from the analogous electron-withdrawing properties of the chlorine substituents and the trifluoromethyl group, creating complementary intermolecular interactions .

Acetonitrile demonstrates moderate solubility characteristics, with dissolution limits of approximately 50-75 mg/mL at 25°C [13]. The reduced solubility in acetonitrile compared to dimethyl sulfoxide reflects the weaker hydrogen bond accepting capacity of the nitrile nitrogen relative to the sulfoxide oxygen [13].

Solvent-Dependent Dissolution Kinetics

The dissolution kinetics in polar aprotic solvents follow first-order behavior, with dissolution half-times ranging from 2-15 minutes depending on the specific solvent system [13]. Dimethyl sulfoxide exhibits the fastest dissolution kinetics, achieving 90% dissolution within 3 minutes of solvent contact. This rapid dissolution reflects the strong solvation shell formation around the compound molecules through multiple intermolecular contact points .

Temperature effects on solubility demonstrate typical endothermic dissolution behavior, with solubility increasing by 15-25% per 10°C temperature increment across the tested temperature range of 15-45°C [13]. The positive temperature coefficient indicates favorable entropy changes accompanying the dissolution process.

Hydrogen Bonding and Solvation Mechanisms

The solvation mechanism in polar aprotic solvents involves preferential interaction between the pyrazole nitrogen atoms and the electron-rich regions of the solvent molecules . The trifluoromethyl group contributes to solvation through electrostatic interactions with the negative end of the solvent dipole moment [1] [5].

Infrared spectroscopic studies reveal characteristic frequency shifts in the nitrogen-hydrogen stretching region upon dissolution, indicating hydrogen bond formation between the pyrazole hydrogen and the solvent acceptor sites [15]. The magnitude of these frequency shifts correlates directly with the observed solubility trends across different polar aprotic solvents [15] .

| Solvent | Solubility | Dissolution Time | Solvation Mechanism | Reference |

|---|---|---|---|---|

| Dimethyl sulfoxide | >100 mg/mL | 3 minutes | Strong dipole interactions | [13] |

| Dimethylformamide | 75-100 mg/mL | 5 minutes | Hydrogen bonding | [13] |

| Dichloromethane | >200 mg/mL | 2 minutes | Halogen interactions | [13] |

| Acetonitrile | 50-75 mg/mL | 8 minutes | Weak coordination | [13] |

Partition Coefficients and Lipophilicity

Octanol-Water Partition Behavior

The partition coefficient (LogP) of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate has been determined through both experimental measurements and computational predictions, yielding values in the range of 2.1±0.3 . This moderate lipophilicity value indicates balanced hydrophilic-lipophilic character, making the compound suitable for applications requiring membrane permeability while maintaining adequate aqueous solubility for biological systems.

Experimental partition coefficient determinations employing the shake-flask method demonstrate temperature-dependent behavior, with LogP values increasing by approximately 0.1 units per 10°C temperature increment between 15-35°C . This temperature dependence reflects the differential solvation energetics in the two-phase system, with the organic phase becoming increasingly favored at elevated temperatures.

The trifluoromethyl substituent contributes significantly to the lipophilic character, adding approximately 0.8-1.0 LogP units compared to the non-fluorinated analogue [17] . This enhancement results from the hydrophobic nature of the fluorine atoms combined with the electron-withdrawing effect that reduces hydrogen bonding capacity with water molecules [17].

Structure-Lipophilicity Relationships

Comparative analysis with structural analogues reveals systematic relationships between substituent patterns and lipophilicity values. The ethyl ester functionality contributes approximately 1.2 LogP units relative to the corresponding carboxylic acid , while the pyrazole ring system provides a baseline lipophilicity of 0.6-0.8 units [17].

The positioning of the trifluoromethyl group at the 3-position of the pyrazole ring optimizes the lipophilic contribution through minimal steric interference with the ester functionality [17]. Alternative substitution patterns, such as 4-position trifluoromethyl placement, demonstrate reduced LogP values due to increased intramolecular interactions [17].

Quantum chemical calculations using density functional theory methods predict LogP values within 0.2 units of experimental determinations, validating computational approaches for related compound design . These calculations reveal that the electronic distribution pattern significantly influences partition behavior through modulation of hydrogen bonding and electrostatic interactions .

Membrane Permeability Predictions

The moderate lipophilicity range of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate suggests favorable membrane permeability characteristics based on established structure-permeability relationships . Compounds with LogP values between 1.5-3.0 typically demonstrate optimal balance between membrane penetration and aqueous transport [18].

Parallel artificial membrane permeability assay predictions indicate effective permeability coefficients in the range of 5-15 × 10⁻⁶ cm/s, suggesting good potential for cellular uptake applications [18]. The trifluoromethyl group enhances membrane partitioning through favorable interactions with lipid bilayer components while maintaining sufficient polar character for aqueous phase distribution [18].

| Parameter | Value | Method | Temperature | Reference |

|---|---|---|---|---|

| LogP (experimental) | 2.1±0.3 | Shake-flask | 25°C | |

| LogP (calculated) | 2.0±0.2 | DFT computation | 25°C | |

| Membrane permeability | 5-15 × 10⁻⁶ cm/s | PAMPA prediction | 37°C | [18] |

| Lipophilic efficiency | 3.2-3.8 | LogP-based calculation | 25°C |

Vapor Pressure and Volatility Assessments

Vapor Pressure Determination

The vapor pressure characteristics of ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate have been assessed using multiple estimation methodologies due to the challenges associated with direct measurement at ambient temperatures [19] [20]. Group contribution methods predict vapor pressures in the range of 0.1-1.0 Pa at 25°C, indicating low volatility characteristics suitable for applications requiring reduced atmospheric emissions [19].

Temperature-dependent vapor pressure behavior follows the Clausius-Clapeyron relationship, with estimated enthalpies of vaporization in the range of 55-65 kJ/mol [19] [20]. These values are consistent with compounds containing multiple polar functional groups and reflect the energy required to overcome intermolecular hydrogen bonding and dipole-dipole interactions [20].

The boiling point of 288.5°C at atmospheric pressure [1] [5] provides a reference point for vapor pressure extrapolation using established correlative methods. Nannoolal vapor pressure estimation procedures yield predictions within ±50% of experimental values for related pyrazole carboxylates, supporting the reliability of computational approaches for this compound class [19] [20].

Volatility Classification and Environmental Implications

Based on the estimated vapor pressure range, ethyl 3-(trifluoromethyl)-1H-pyrazole-5-carboxylate classifies as a semi-volatile organic compound according to environmental regulatory frameworks [19]. This classification indicates intermediate environmental fate behavior, with potential for both atmospheric transport and surface accumulation depending on ambient conditions.

The low volatility characteristics reduce concerns regarding atmospheric emissions during normal handling and storage operations. Volatilization half-lives from aqueous solutions are estimated to exceed 100 days at 25°C, indicating that vapor-phase transport represents a minor environmental pathway compared to other fate processes [20].

The trifluoromethyl substituent contributes to reduced volatility through increased intermolecular interactions and elevated molecular weight. Comparative studies demonstrate that trifluoromethyl-substituted compounds exhibit 60-80% lower vapor pressures than their non-fluorinated analogues at equivalent temperatures [21] [22].

Temperature-Dependent Volatility Behavior

Volatility assessments across the temperature range of 15-50°C reveal exponential increases in vapor pressure consistent with the Antoine equation parameters. Each 10°C temperature increment results in approximately 2.5-fold increases in vapor pressure, reflecting the moderate enthalpy of vaporization [19] [20].

At elevated temperatures approaching the decomposition onset (200°C), vapor pressure estimates reach 10³-10⁴ Pa, indicating significant volatility potential under thermal stress conditions [19]. However, simultaneous thermal decomposition processes complicate vapor pressure determinations in this temperature regime, requiring kinetic considerations for accurate predictions [9].

Industrial handling guidelines recommend temperature controls below 100°C to minimize volatility concerns while maintaining operational safety margins below the decomposition threshold [5]. Ventilation requirements scale proportionally with temperature according to the exponential vapor pressure relationship [19].

| Temperature (°C) | Estimated Vapor Pressure (Pa) | Volatility Classification | Reference |

|---|---|---|---|

| 25 | 0.1-1.0 | Low volatility | [19] [20] |

| 50 | 2.5-10 | Semi-volatile | [19] [20] |

| 100 | 100-500 | Moderate volatility | [19] [20] |

| 150 | 2000-8000 | High volatility | [19] [20] |